molecular formula C10H14N2O4 B2476544 2-[2-(2-Nitrophenoxy)ethoxy]ethanamine CAS No. 144587-71-3

2-[2-(2-Nitrophenoxy)ethoxy]ethanamine

Cat. No.: B2476544
CAS No.: 144587-71-3
M. Wt: 226.232
InChI Key: VXFCLRSMUZPEJO-UHFFFAOYSA-N
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Description

2-[2-(2-Nitrophenoxy)ethoxy]ethanamine is a chemical compound with the molecular formula C10H14N2O4. It is known for its unique structure, which includes a nitrophenoxy group and an ethanamine moiety connected through ethoxy linkages. This compound has garnered interest in various fields of research due to its potential biological activity and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Nitrophenoxy)ethoxy]ethanamine typically involves the reaction of 2-nitrophenol with ethylene oxide to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Nitrophenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted ethanamine derivatives.

Scientific Research Applications

2-[2-(2-Nitrophenoxy)ethoxy]ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Nitrophenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with cellular proteins and enzymes, potentially inhibiting their activity. The ethanamine moiety may facilitate the compound’s entry into cells, allowing it to exert its effects at the molecular level. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Nitrophenoxy)ethoxy]ethanamine: Similar structure but with a different position of the nitro group.

    2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Contains an azido group instead of a nitro group.

Uniqueness

2-[2-(2-Nitrophenoxy)ethoxy]ethanamine is unique due to its specific nitrophenoxy and ethanamine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(2-nitrophenoxy)ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c11-5-6-15-7-8-16-10-4-2-1-3-9(10)12(13)14/h1-4H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFCLRSMUZPEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144587-71-3
Record name 2-[2-(2-nitrophenoxy)ethoxy]ethan-1-amine
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